2-(dichloromethyl)quinazolin-4(3H)-one
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Overview
Description
2-(Dichloromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound 2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-(dichloromethyl)-3,4-dihydroquinazolin-4-one, is a derivative of the 4(3H)-quinazolinone class . This class of compounds has broad applications and is known to target various biological pathways. They have been reported to exhibit antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Mode of Action
The specific interactions and resulting changes would depend on the exact target and the context of the biological system .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of activities reported for quinazolinone derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial growth, tumor growth, convulsions, and malaria .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given its reported activities, potential effects could include reduced inflammation, inhibition of microbial growth, reduction in tumor growth, prevention of convulsions, and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloromethyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with dichloromethyl ketone under specific reaction conditions. One common method involves the use of a photocatalyst such as fluorescein in the presence of tert-butyl hydroperoxide (TBHP) under visible light irradiation . This method is efficient and environmentally friendly, as it does not require a metal catalyst.
Industrial Production Methods
Industrial production of quinazolinones, including this compound, often employs scalable and cost-effective methods. The use of graphene oxide nanosheets as a catalyst in an aqueous medium has been reported for the synthesis of quinazolinones . This method is advantageous due to its simplicity, high yield, and the ability to operate under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: Quinazolinones are used in the development of new materials and chemical processes due to their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4(1H)-ones: Known for their antiviral, antimicrobial, and anticancer activities.
4(3H)-Quinazolinones: These compounds have broad applications, including antimalarial, antitumor, and anti-inflammatory activities.
Uniqueness
2-(Dichloromethyl)quinazolin-4(3H)-one is unique due to the presence of the dichloromethyl group, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(dichloromethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDMKFFKIGFRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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